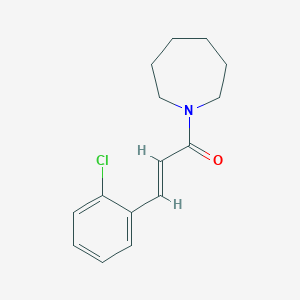

(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Description

(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a seven-membered azepane ring attached to the enone moiety and a 2-chlorophenyl group at the β-position. Its structure (SMILES: C(N1CCCCCC1)(=O)C=CC1=CC=CC=C1Cl) highlights key features:

- Azepane substituent: A saturated seven-membered amine ring, which enhances solubility and introduces steric bulk compared to smaller amine groups.

- 2-Chlorophenyl group: An electron-withdrawing substituent in the ortho position, influencing electronic properties and molecular packing.

Propriétés

IUPAC Name |

(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO/c16-14-8-4-3-7-13(14)9-10-15(18)17-11-5-1-2-6-12-17/h3-4,7-10H,1-2,5-6,11-12H2/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGVHMVIIYCXAI-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is C15H18ClNO, with a molecular weight of 263.77 g/mol. The compound features an azepane ring, which is known for its role in enhancing the biological activity of various pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClNO |

| Molecular Weight | 263.77 g/mol |

| Purity | Typically 95% |

Antimicrobial Activity

Research has indicated that compounds similar to (E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one exhibit antimicrobial properties. A study involving synthesized derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while other strains demonstrated varying degrees of susceptibility . This suggests that the compound could be explored further for its potential as an antibacterial agent.

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. Specifically, derivatives have shown strong inhibitory effects against urease and acetylcholinesterase (AChE). For instance, certain synthesized compounds displayed IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition . This activity could have implications for treating conditions like peptic ulcers and Alzheimer's disease.

The mechanisms underlying the biological activities of (E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one are likely multifaceted:

- Enzyme Interaction : The compound may bind to active sites on enzymes such as urease and AChE, inhibiting their function.

- Antibacterial Mechanism : The presence of the chlorophenyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Case Study 1: Antibacterial Screening

In a comparative study, various derivatives were synthesized and tested for antibacterial activity. Among these, compounds similar to (E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one were noted for their effectiveness against pathogenic bacteria, particularly those responsible for gastrointestinal infections .

Case Study 2: Enzyme Inhibition Profiles

Another study focused on enzyme inhibition profiles revealed that several synthesized compounds exhibited significant AChE inhibition. The results indicated that modifications to the azepane structure could enhance inhibitory potency, making these compounds candidates for further development as therapeutic agents against neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Chalcone derivatives vary widely in substituents on both aromatic rings and the enone backbone. Below, we compare the target compound with structurally similar analogs in terms of substituent effects, physicochemical properties, and functional applications.

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Azepane vs. Alkoxy/Amino Groups: The azepane ring in the target compound introduces greater steric hindrance compared to smaller substituents like methoxy or dimethylamino groups. This may reduce packing efficiency in crystalline phases but improve solubility in organic solvents .

- Chlorine Position : The ortho-chloro substituent in the target compound creates steric hindrance and reduces conjugation efficiency compared to para-chloro analogs (e.g., ), which exhibit stronger electron-withdrawing effects and better π-conjugation .

Physicochemical and Spectral Properties

Table 1: Selected Experimental Data for Chalcone Derivatives

Analysis :

- Bioactivity : The target compound lacks reported bioactivity, whereas analogs with hydroxyl or heterocyclic groups (e.g., pyridine in ) show antioxidant or antimalarial activity .

- Spectroscopic Trends : The absence of IR data for the target compound limits direct comparison, but chalcones typically exhibit C=O stretches near 1660–1680 cm⁻¹. Deviations (e.g., 1710 cm⁻¹ in ) suggest strong electron-withdrawing effects or conjugation disruptions .

Theoretical and Computational Insights

Table 2: Quantum Chemical Descriptors (DFT Studies)

Key Findings :

- NLO Potential: The target compound’s azepane group may lower hyperpolarizability compared to dimethylamino-substituted chalcones (), which exhibit higher β values due to stronger electron-donor effects .

- HOMO-LUMO Gaps : Smaller gaps (e.g., -8.171 eV HOMO in ) correlate with enhanced charge transfer, suggesting that the target’s ortho-chloro substituent might widen the gap relative to para-substituted analogs.

Crystallographic and Molecular Packing

- The target compound’s azepane ring likely disrupts planar stacking observed in analogs like (E)-3-(2-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, which forms head-to-tail arrangements via halogen interactions .

- Hydroxyl or methoxy substituents (e.g., ) facilitate hydrogen bonding, whereas the azepane’s bulk may favor van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.